Spectroscopic Analysis of 3-Nitro-2-phenylquinoline: A Technical Guide
Spectroscopic Analysis of 3-Nitro-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 3-Nitro-2-phenylquinoline based on the analysis of structurally similar compounds, such as 2-phenylquinoline, and the known spectroscopic effects of nitro group substitution.
Table 1: Predicted ¹H NMR Data for 3-Nitro-2-phenylquinoline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.3 | m | 1H | Aromatic H (Quinoline) |
| ~8.2 - 8.0 | m | 2H | Aromatic H (Quinoline) |
| ~7.9 - 7.5 | m | 6H | Aromatic H (Quinoline & Phenyl) |
Table 2: Predicted ¹³C NMR Data for 3-Nitro-2-phenylquinoline
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C=N (Quinoline) |
| ~148 - 152 | C-NO₂ |
| ~125 - 145 | Aromatic C (Quinoline & Phenyl) |
Table 3: Predicted Mass Spectrometry Data for 3-Nitro-2-phenylquinoline
| m/z | Interpretation |
| ~250 | [M]⁺ (Molecular Ion) |
| ~204 | [M - NO₂]⁺ |
| ~176 | [M - NO₂ - CO]⁺ |
Table 4: Predicted IR Absorption Data for 3-Nitro-2-phenylquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1550 - 1475 | Strong | Asymmetric N-O Stretch (NO₂) |
| ~1360 - 1290 | Strong | Symmetric N-O Stretch (NO₂) |
| ~1340 - 1200 | Strong | C-N Stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Filter the solution to remove any particulate matter.
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NMR Tube: Transfer the clear solution into a clean, dry 8-inch NMR tube.
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Instrumentation: The data is acquired on a Bruker ACF300, DPX300 (300 MHz), or AMX500 (500 MHz) spectrometer.
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Data Acquisition:
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For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
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For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum.
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Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
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Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation).
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (Thin Solid Film Method):
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Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.
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Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
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Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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A background spectrum of the clean salt plate is recorded.
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The salt plate with the sample film is then placed in the sample holder.
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The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).
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Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations. For 3-Nitro-2-phenylquinoline, characteristic peaks for the nitro group (N-O stretching) and aromatic rings (C-H and C=C stretching/bending) are expected.[1][2]
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 3-Nitro-2-phenylquinoline.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of 3-Nitro-2-phenylquinoline. The combination of NMR, MS, and IR spectroscopy allows for a comprehensive structural elucidation, which is a critical step in chemical synthesis and drug development.
